17-Hydroxypregn-4-en-3-one
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Overview
Description
17-Hydroxypregn-4-en-3-one: is a steroid hormone with the molecular formula C21H32O2 . It is a naturally occurring compound in the human body, primarily produced in the adrenal glands and gonads. This compound plays a crucial role in the biosynthesis of other steroid hormones, including cortisol and androgens .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxypregn-4-en-3-one typically involves the hydroxylation of pregnenolone or progesterone. One common method is the microbial transformation using specific strains of fungi or bacteria that introduce the hydroxyl group at the 17th position . Chemical synthesis can also be achieved through selective hydroxylation reactions using reagents like selenium dioxide or osmium tetroxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs biotechnological processes due to their efficiency and selectivity. Microbial fermentation using genetically engineered microorganisms is a preferred method. These microorganisms are cultured in bioreactors under optimized conditions to produce the desired compound in high yields .
Chemical Reactions Analysis
Types of Reactions: 17-Hydroxypregn-4-en-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 17-hydroxyprogesterone.
Reduction: Reduction reactions can convert it to 17α,20α-dihydroxypregn-4-en-3-one.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the steroid backbone
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various organometallic reagents and catalysts are employed depending on the desired substitution
Major Products:
Oxidation: 17-Hydroxyprogesterone.
Reduction: 17α,20α-Dihydroxypregn-4-en-3-one.
Substitution: Products vary based on the substituent introduced
Scientific Research Applications
Chemistry: 17-Hydroxypregn-4-en-3-one is used as an intermediate in the synthesis of other steroid hormones and pharmaceutical compounds. It serves as a precursor for the production of corticosteroids and androgens .
Biology: In biological research, this compound is used to study steroid hormone biosynthesis and metabolism. It is also employed in assays to investigate enzyme activities involved in steroidogenesis .
Medicine: Clinically, this compound is used in diagnostic tests to assess adrenal gland function and diagnose conditions like congenital adrenal hyperplasia. It is also a component in hormone replacement therapies .
Industry: In the pharmaceutical industry, this compound is utilized in the production of steroid-based drugs. It is also used in the synthesis of various bioactive molecules for therapeutic applications .
Mechanism of Action
17-Hydroxypregn-4-en-3-one exerts its effects by acting as a precursor in the biosynthesis of other steroid hormones. It is converted to 17-hydroxyprogesterone, which is further metabolized to produce cortisol and androgens. These hormones regulate various physiological processes, including stress response, immune function, and reproductive health .
Molecular Targets and Pathways:
Cortisol Pathway: this compound is converted to cortisol via the 21-hydroxylase and 11β-hydroxylase enzymes.
Androgen Pathway: It is also a precursor for androgens like testosterone and dihydrotestosterone through the action of 17,20-lyase and 5α-reductase.
Comparison with Similar Compounds
17-Hydroxyprogesterone: A direct oxidation product of 17-Hydroxypregn-4-en-3-one.
20α-Hydroxyprogesterone: Another hydroxylated derivative with similar biological functions.
Pregnenolone: A precursor in the steroid biosynthesis pathway that can be hydroxylated to form this compound
Uniqueness: this compound is unique due to its specific role as an intermediate in the biosynthesis of both glucocorticoids and androgens. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
17-ethyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h13,16-18,23H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPGANCDNDLUST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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